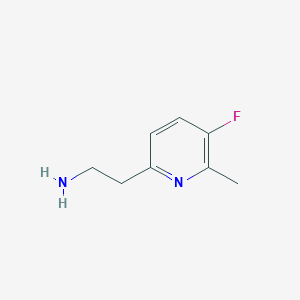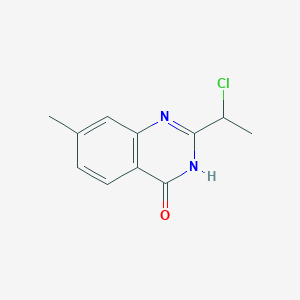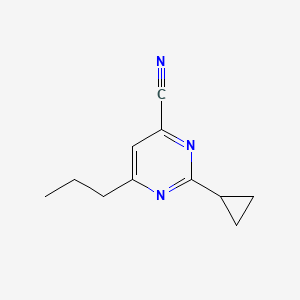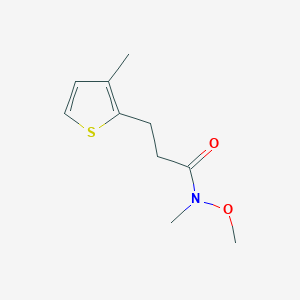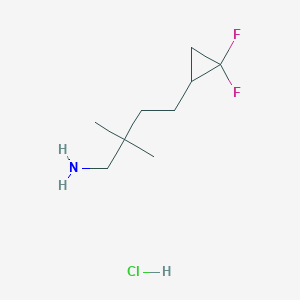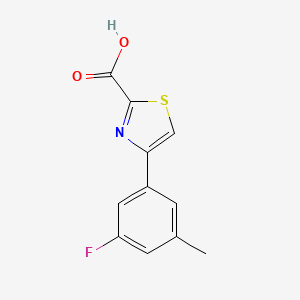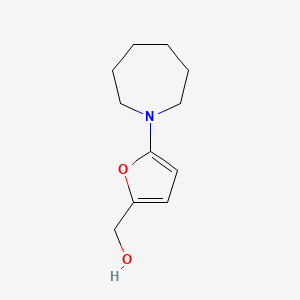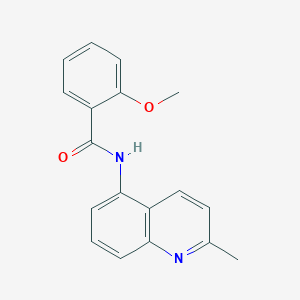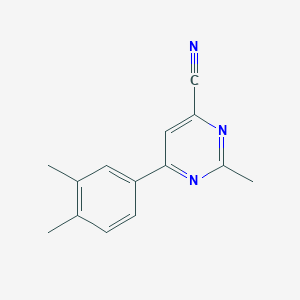![molecular formula C14H18ClN B14867453 (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Chlorophenyl)spiro[33]heptan-2-yl)methanamine is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core attached to a 4-chlorophenyl group and a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the 4-chlorophenyl group and the methanamine moiety. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene or a cycloalkane derivative.
Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the spirocyclic core is reacted with a 4-chlorobenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced spirocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2-(Pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine: This compound features a pyridine ring instead of a chlorophenyl group, leading to different chemical and biological properties.
(2-(4-Methylphenyl)spiro[3.3]heptan-2-yl)methanamine:
Uniqueness
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of new pharmaceuticals or materials.
特性
分子式 |
C14H18ClN |
|---|---|
分子量 |
235.75 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)spiro[3.3]heptan-2-yl]methanamine |
InChI |
InChI=1S/C14H18ClN/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5H,1,6-10,16H2 |
InChIキー |
KHNHSUMWTHZJMK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CC(C2)(CN)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)


